molecular formula C17H20FN3O B2857505 N-(1-cyano-1-methylethyl)-2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-methylacetamide CAS No. 1281181-68-7

N-(1-cyano-1-methylethyl)-2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-methylacetamide

Cat. No. B2857505
CAS RN: 1281181-68-7
M. Wt: 301.365
InChI Key: PXXMHIJRAXHCTO-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-methylacetamide is a useful research compound. Its molecular formula is C17H20FN3O and its molecular weight is 301.365. The purity is usually 95%.
BenchChem offers high-quality N-(1-cyano-1-methylethyl)-2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyano-1-methylethyl)-2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Metabolite Detection

  • Metabolism of Flutamide : This research focused on the metabolism of Flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. The study identified the formation of reactive toxic metabolites in human liver microsomes, such as OH-flutamide and FLU-1. It also detected a new metabolite, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH), in the urine of prostate cancer patients, providing insights into the drug's metabolism and potential hepatotoxicity mechanisms (Goda et al., 2006).

Synthesis and Antimicrobial Activity

  • Synthesis of Heterocyclic Compounds : A study aimed at synthesizing new heterocyclic compounds, incorporating sulfamoyl moieties for antimicrobial applications, utilized a compound structurally similar to N-(1-cyano-1-methylethyl)-2-{(4-fluorophenyl)methylamino}-N-methylacetamide. The synthesized compounds showed promising antibacterial and antifungal activities, indicating the potential of similar compounds in antimicrobial drug development (Darwish et al., 2014).

Chemosensor Development

  • Zinc Monitoring Chemosensor : Research developed a chemosensor (sensor 1) capable of monitoring zinc concentrations in living cells and aqueous solutions. The sensor, which shows structural similarities to the compound , exhibited significant fluorescence enhancement in the presence of zinc. This indicates the potential use of related compounds in creating chemosensors for biological and environmental monitoring (Park et al., 2015).

Antimalarial Activity

  • Antimalarial Compound Development : A series of compounds, including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, were synthesized, showing a structure related to the compound . These compounds demonstrated significant antimalarial activity against Plasmodium berghei in mice, suggesting the potential for similar compounds in antimalarial drug development (Werbel et al., 1986).

Epoxy Resin Curing

  • Epoxy Resin Curing Agents : Cyanoacetamides, a class to which the compound belongs, have been identified as novel curing agents for epoxy resins. Research in this area explored the reaction of phenyl-glycidylether with N-isobutylcyanoacetamide, leading to the development of solids with high mechanical strength and adhesion to metal surfaces. This suggests the potential of similar compounds in industrial applications like epoxy resin curing (Renner et al., 1988).

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-5-10-21(11-14-6-8-15(18)9-7-14)12-16(22)20(4)17(2,3)13-19/h1,6-9H,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMHIJRAXHCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CN(CC#C)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylethyl)-2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-methylacetamide

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